molecular formula C24H23NO B584344 JWH 018 N-(3-methylbutyl) isomer CAS No. 1346604-93-0

JWH 018 N-(3-methylbutyl) isomer

Cat. No. B584344
CAS RN: 1346604-93-0
M. Wt: 341.454
InChI Key: BBNUROBSKAJPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 018 N-(3-methylbutyl) isomer is an analog of JWH 018 . It is a mildly selective agonist of the central cannabinoid receptor (K i = 8.9 nM) derived from the aminoalkylindole WIN 55,212-2 . Currently, there are no reports of its biological activity .


Molecular Structure Analysis

The molecular formula of JWH 018 N-(3-methylbutyl) isomer is C24H23NO . The InChI code is InChI=1S/C24H23NO/c1-17(2)14-15-25-16-22(20-11-5-6-13-23(20)25)24(26)21-12-7-9-18-8-3-4-10-19(18)21/h3-13,16-17H,14-15H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of JWH 018 N-(3-methylbutyl) isomer is 341.4 g/mol . It has a complexity of 487 and a topological polar surface area of 22 Ų . The compound is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) .

Scientific Research Applications

  • Identification and Discrimination of Isomers : Solid deposition gas chromatography-infrared detection spectroscopy (GC-IRD) has been used to identify and differentiate isomers of JWH 018, among other compounds. This technique is crucial due to the increasing number of new psychoactive substances and the legislative need to identify specific isomers (Lee et al., 2019).

  • Differentiation of Methylated Indole Ring Regioisomers : A study demonstrated the preparation of five regioisomeric methylated indole ring analogues of JWH-018, providing insights into their mass spectrometric differentiation and chromatographic behaviors. This is important for forensic identification of these compounds (Belal et al., 2018).

  • GC-MS Studies on Naphthoyl-Substituted Indoles : Research compared the GC-MS properties of JWH-018 and its regioisomeric equivalents, aiding in the forensic differentiation of these compounds. The study provided valuable data for the identification of synthetic cannabinoids in legal and forensic contexts (Thaxton et al., 2015).

  • Gas Chromatography-Fourier Transform Infrared Spectroscopy : This method demonstrated effectiveness in identifying JWH-018 and distinguishing it from isobars and isomers, emphasizing its application in forensic drug analysis (Salerno et al., 2020).

  • Purity Analysis : A study on the purity of synthetic cannabinoids, including JWH-018, sold online, revealed comparable purity to validated standards. This suggests that adverse events from synthetic cannabinoid use are more likely due to the active drug rather than impurities or manufacturing residues (Ginsburg et al., 2012).

  • Pharmacodynamic and Pharmacokinetic Studies : Research has been conducted on the effects of JWH-018 on dopamine transmission and self-administration in animal models, contributing to the understanding of its psychoactive and addictive properties (Luca et al., 2015).

  • Metabolite Analysis in Urine : Metabolic studies on JWH-018 have focused on identifying its metabolites in urine, which is vital for drug testing and forensic investigations. This includes the development of mass spectrometric methods for differentiating hydroxyindole metabolites (Kusano et al., 2016).

Safety and Hazards

This product is intended for research and forensic applications . It is not for human or veterinary use .

Mechanism of Action

Target of Action

The primary target of JWH 018 N-(3-methylbutyl) isomer is the central cannabinoid receptor . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

JWH 018 N-(3-methylbutyl) isomer acts as a mildly selective agonist of the central cannabinoid receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the cannabinoid receptor and mimics the action of endogenous cannabinoids, leading to a response.

Pharmacokinetics

The compound is soluble in dmf (20 mg/ml), dmso (10 mg/ml), and ethanol (20 mg/ml) , which may influence its bioavailability and distribution in the body.

properties

IUPAC Name

[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-17(2)14-15-25-16-22(20-11-5-6-13-23(20)25)24(26)21-12-7-9-18-8-3-4-10-19(18)21/h3-13,16-17H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNUROBSKAJPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017298
Record name JWH-018 N-3-Methylbutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 018 N-(3-methylbutyl) isomer

CAS RN

1346604-93-0
Record name JWH-018 N-3-Methylbutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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